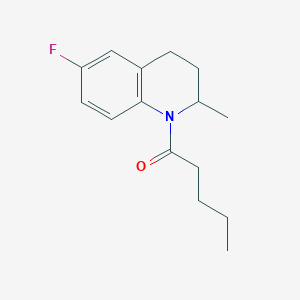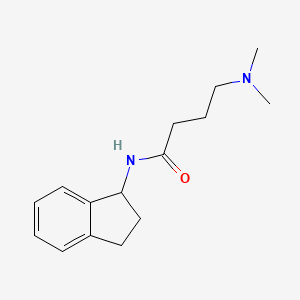
1-Indanamine, N-(2-dimethylaminobutyryl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Indanamine, N-(2-dimethylaminobutyryl)- typically involves several steps. One common method includes the reaction of benzoic acids with thionyl chloride to form acyl chlorides, which then react with ethylene. The resulting intermediates undergo an intramolecular Friedel–Crafts alkylation to form 1-indanones
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
化学反应分析
1-Indanamine, N-(2-dimethylaminobutyryl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Indanamine, N-(2-dimethylaminobutyryl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 1-Indanamine, N-(2-dimethylaminobutyryl)- involves its interaction with specific molecular targets and pathways. It primarily acts on serotonin receptors, which means it may influence serotonin levels in the brain. This interaction can lead to various physiological effects, including potential therapeutic benefits and risks of serotonin syndrome at high doses .
相似化合物的比较
1-Indanamine, N-(2-dimethylaminobutyryl)- can be compared with other similar compounds such as:
- 5,6-methylenedioxy-2-aminoindane (MDAI)
- 5-iodo-2-aminoindane (5-IAI)
- 2-aminoindane (2-AI)
- 5,6-methylenedioxy-N-methyl-2-aminoindane (MDMAI)
- 5-methoxy-6-methyl-2-aminoindane (MMAI)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-Indanamine, N-(2-dimethylaminobutyryl)- lies in its specific N-(2-dimethylaminobutyryl) group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
6520-58-7 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1H-inden-1-yl)-4-(dimethylamino)butanamide |
InChI |
InChI=1S/C15H22N2O/c1-17(2)11-5-8-15(18)16-14-10-9-12-6-3-4-7-13(12)14/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,16,18) |
InChI 键 |
ZNDWFHZRHNLYAN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCC(=O)NC1CCC2=CC=CC=C12 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B14166084.png)

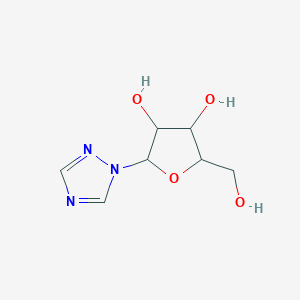
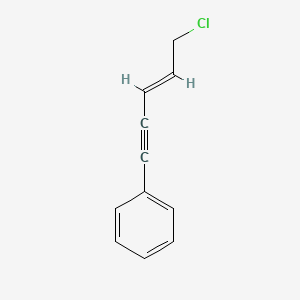
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
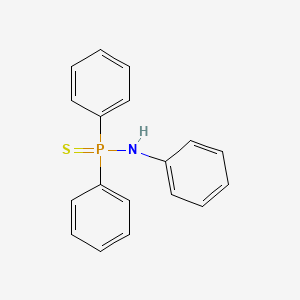
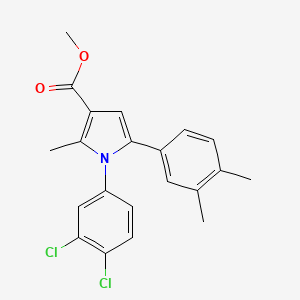
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
![12,15,18,21,24-pentaoxapentacyclo[23.8.0.02,11.03,8.028,33]tritriaconta-1(25),2(11),3,5,7,9,26,28,30,32-decaene](/img/structure/B14166165.png)
